Cas no 2166906-05-2 (rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine)
![rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine structure](https://www.kuujia.com/scimg/cas/2166906-05-2x500.png)
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- 2166906-05-2
- rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine
- EN300-6970745
-
- Inchi: 1S/C7H14N2/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5,8H2/t6-,7-/m0/s1
- InChI Key: XBRZWBCCKWFEFX-BQBZGAKWSA-N
- SMILES: N1C[C@@H]2CC[C@]2(CN)C1
Computed Properties
- Exact Mass: 126.115698455g/mol
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: -0.5
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6970745-5.0g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-6970745-0.05g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-6970745-2.5g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-6970745-0.1g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-6970745-0.5g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-6970745-0.25g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-6970745-10.0g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-6970745-1.0g |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine |
2166906-05-2 | 95.0% | 1.0g |
$914.0 | 2025-03-12 |
rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine Related Literature
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
Additional information on rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine
Rac-[(1R,5S)-3-Azabicyclo[3.2.0]Heptan-1-Yl]Methanamine
The compound rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine (CAS No: 2166906-05-2) is a bicyclic amine with a unique structural configuration that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are known for their rigid and compact structures, making them valuable in drug design and synthesis.
The bicyclo[3.2.0]heptane framework is a key structural feature of this compound, characterized by a fused bicyclic system with three carbons in one ring and two carbons in the other. The azabicyclo designation indicates the presence of a nitrogen atom within the bicyclic system, which contributes to its unique electronic and steric properties. The methanamine moiety attached to the bicyclic core further enhances its functional versatility.
Recent studies have highlighted the potential of rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine as a precursor for the synthesis of bioactive molecules. Its rigid structure facilitates the formation of stable conformations, which are advantageous in medicinal chemistry for targeting specific biological pathways. For instance, researchers have explored its use in the development of GPCR modulators and kinase inhibitors, where precise molecular interactions are critical.
The stereochemistry of this compound, specifically the (1R,5S) configuration, plays a pivotal role in its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles due to their distinct spatial arrangements. In this case, the (1R,5S) configuration has been shown to enhance binding affinity to certain receptors, making it a promising candidate for drug development.
From a synthetic standpoint, the preparation of rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Recent advancements in asymmetric synthesis have enabled more efficient routes to this compound, reducing costs and improving yields.
In terms of applications, this compound has found utility in various areas beyond medicinal chemistry. For example, it has been employed as a chiral ligand in asymmetric catalysis, where its unique structure facilitates enantioselective reactions. Additionally, its use in materials science is being explored for applications in polymer synthesis and nanotechnology.
Looking ahead, ongoing research into rac-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanamine is focused on expanding its functionalization possibilities and understanding its interaction with biological systems at a molecular level. Collaborative efforts between chemists and biologists are paving the way for novel therapeutic agents derived from this versatile compound.
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